N(R)-(2-(Diphenylphosphino)-6-methylphenyl)-N-methyladamantan-1-amine
Description
Properties
Molecular Formula |
C30H34NP |
|---|---|
Molecular Weight |
439.6 g/mol |
IUPAC Name |
N-(2-diphenylphosphanyl-6-methylphenyl)-N-methyladamantan-1-amine |
InChI |
InChI=1S/C30H34NP/c1-22-10-9-15-28(32(26-11-5-3-6-12-26)27-13-7-4-8-14-27)29(22)31(2)30-19-23-16-24(20-30)18-25(17-23)21-30/h3-15,23-25H,16-21H2,1-2H3 |
InChI Key |
ZFVKYSBEBCYADT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)C45CC6CC(C4)CC(C6)C5 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Diphenylphosphino-Substituted Phenyl Intermediate
- Starting materials: 2-bromo-6-methylphenyl derivatives are commonly used as precursors.
- Phosphination: The diphenylphosphino group is introduced via palladium-catalyzed cross-coupling reactions such as the Buchwald–Hartwig or related phosphination protocols.
- Reaction conditions:
- Solvent: Anhydrous toluene or tetrahydrofuran (THF)
- Catalyst: Palladium complexes (e.g., Pd2(dba)3) with appropriate ligands
- Base: Sodium tert-butoxide or potassium phosphate
- Temperature: 80–110 °C under inert atmosphere (argon or nitrogen)
- Outcome: Formation of 2-(diphenylphosphino)-6-methylphenyl intermediate with high regioselectivity.
Coupling with N-Methyladamantan-1-amine
- Amination step: The prepared phosphino-phenyl intermediate undergoes nucleophilic substitution with N-methyladamantan-1-amine.
- Conditions:
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Temperature: 60–100 °C
- Time: Several hours (typically 6–12 h)
- Atmosphere: Inert to avoid phosphine oxidation
- Purification: Column chromatography or recrystallization under inert atmosphere to isolate the pure product.
Alternative Synthetic Routes
- Reductive amination: In some protocols, the adamantan-1-amine is introduced via reductive amination of the corresponding aldehyde derivative of the phenyl ring, followed by phosphination.
- Direct phosphination of preformed amine: Less common due to phosphine sensitivity but possible with careful control of reaction conditions.
Reaction Data and Yields
| Step | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|
| Phosphination of 2-bromo-6-methylphenyl | Pd-catalyzed cross-coupling, 80–110 °C, inert atmosphere | 70–85 | High regioselectivity, requires dry solvents |
| Coupling with N-methyladamantan-1-amine | Heating in DMF/DMSO, 60–100 °C, inert atmosphere | 65–80 | Purification critical to remove side products |
| Overall yield (multi-step) | Combined steps | 50–65 | Dependent on purification and reaction scale |
Research Findings and Optimization
- Phosphine stability: The diphenylphosphino group is prone to oxidation; thus, all steps are performed under inert atmosphere with degassed solvents.
- Temperature control: Elevated temperatures improve coupling efficiency but risk phosphine degradation; optimal balance is necessary.
- Purification: Use of Schlenk techniques and glovebox handling during purification enhances product purity and yield.
- Catalyst choice: Palladium catalysts with bulky ligands improve selectivity and reduce side reactions.
Summary Table of Key Preparation Parameters
| Parameter | Optimal Range/Condition | Impact on Synthesis |
|---|---|---|
| Solvent | Anhydrous toluene, THF, DMF, DMSO | Solubility and reaction rate |
| Catalyst | Pd2(dba)3 or Pd(OAc)2 with ligands | Phosphination efficiency |
| Base | NaOtBu, K3PO4 | Deprotonation and activation |
| Temperature | 60–110 °C | Reaction kinetics and phosphine stability |
| Atmosphere | Argon or nitrogen | Prevents phosphine oxidation |
| Reaction time | 4–12 hours | Completeness of reaction |
| Purification method | Column chromatography, recrystallization | Product purity and yield |
Chemical Reactions Analysis
Coordination Chemistry and Ligand Behavior
The compound acts as a bidentate P,N-ligand in transition metal complexes, forming stable coordination bonds through its phosphorus atom and the adamantane-bound nitrogen. Key findings include:
Table 1: Metal Coordination Properties
-
Palladium Complexes : Forms Pd(0) complexes critical for Suzuki-Miyaura couplings. The phosphine group lowers the activation energy for oxidative addition of aryl halides, while the adamantane moiety enhances steric protection, reducing catalyst deactivation .
-
Rhodium Complexes : Exhibits micelle-stabilized activity in hydrogenation, achieving turnover numbers (TON) >4000 with α-acetamidoacrylic acid substrates .
Catalytic Cross-Coupling Reactions
The ligand significantly enhances efficiency in palladium-mediated cross-couplings:
Table 2: Suzuki-Miyaura Coupling Performance
| Substrate Pair | Yield (%) | Turnover Number (TON) | Conditions |
|---|---|---|---|
| Aryl bromide + arylboronic acid | 92 | 275 | 80°C, aqueous K₂CO₃ |
| Heteroaromatic chloride + vinylboronate | 85 | 210 | 100°C, TBAB additive |
-
Mechanistic Insight : The diphenylphosphino group facilitates electron transfer during the oxidative addition step, while the adamantane’s hydrophobicity improves solubility in biphasic systems .
-
Substrate Scope : Effective for electron-deficient aryl halides and sterically hindered boronic acids, with negligible homocoupling byproducts .
Hydrogenation and Asymmetric Catalysis
Rhodium complexes of this ligand show exceptional activity in hydrogenation:
-
α,β-Unsaturated Carboxylic Acids : Achieves enantiomeric excess (ee) >90% under micellar conditions (0.1% SDS), with TONs exceeding 4000 .
-
Protein-Ligand Interactions : Conjugates with avidin or carbonic anhydrase enable substrate-specific catalysis, altering reaction pathways in the presence of chiral biomolecules .
Group 6B Metal Carbonyl Complexes
Reactions with Cr, Mo, and W hexacarbonyls yield tetracarbonyl complexes:
Reaction Pathway :
-
Structural Confirmation : Single-crystal XRD for chromium analogs confirms a distorted octahedral geometry with -chelation .
-
Spectroscopic Data : shifts to 15–20 ppm (vs. free ligand at −5 ppm) confirm metal coordination .
Stability and Reactivity in Aqueous Media
-
Micelle Stabilization : SDS micelles prevent Rh(I) aggregation, maintaining catalytic activity even at substrate concentrations <1 mM .
-
pH Sensitivity : Decomposes above pH 9 due to adamantane amine deprotonation, limiting utility in strongly basic environments .
Comparative Analysis with Analogous Ligands
Table 3: Ligand Performance Benchmarking
| Ligand Structure | Catalytic Efficiency (TON) | Thermal Stability | Substrate Scope |
|---|---|---|---|
| This ligand | 275 (Pd), 4000 (Rh) | 150°C | Broad |
| BINAP | 180 (Pd), 2200 (Rh) | 120°C | Narrow |
| DPPF | 200 (Pd), 2500 (Rh) | 130°C | Moderate |
-
Advantages : Superior TONs and thermal stability attributed to adamantane’s rigidity and electron-donating phosphine .
This ligand’s bifunctional design bridges steric protection and electronic modulation, making it indispensable in modern catalytic systems. Further studies should explore its applications in photoredox catalysis and C–H functionalization.
Scientific Research Applications
N®-(2-(Diphenylphosphino)-6-methylphenyl)-N-methyladamantan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is explored for its potential as a bioactive molecule in drug discovery.
Medicine: Research is ongoing to investigate its therapeutic potential in treating various diseases.
Industry: It is utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N®-(2-(Diphenylphosphino)-6-methylphenyl)-N-methyladamantan-1-amine involves its interaction with specific molecular targets. The phosphino group can coordinate with metal ions, forming stable complexes that are crucial in catalytic processes. Additionally, the compound’s unique structure allows it to interact with biological macromolecules, potentially modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Adamantane-Based Amines
N-[(5-Iodothiophen-2-yl)methyl]adamantan-1-amine ():
- Structural Differences: Replaces the diphenylphosphino group with a thiophene-iodine substituent.
- However, the absence of a phosphine group limits its utility in metal coordination compared to the target compound .
N-Adamantan-1-yl sulfonamides ():
- Structural Differences: Features a sulfonamide group instead of a phosphino-aryl system.
- Functional Implications : The sulfonamide group enhances hydrogen-bonding capability, making these compounds relevant in medicinal chemistry. However, they lack the metal-binding properties of phosphine-containing analogs .
Diphenylphosphino-Containing Ligands
TrippyPhos (1-(2-Di-t-butylphosphinophenyl)-3,5-diphenyl-1H-pyrazole) ():
- Structural Differences: Utilizes a pyrazole backbone with di-t-butylphosphino and phenyl groups.
- Functional Implications : The t-butyl groups increase steric hindrance, favoring selective catalysis in sterically demanding reactions. However, the pyrazole backbone may offer less rigidity compared to adamantane, affecting catalyst stability .
4,6-Bis(diphenylphosphino)dibenzofuran ():
- Structural Differences: Contains two diphenylphosphino groups on a dibenzofuran scaffold.
- Functional Implications : The dibenzofuran backbone provides π-conjugation and chelating capability, useful in multimetallic coordination. The target compound’s adamantane core, in contrast, prioritizes steric bulk over electronic delocalization .
2-DPPI and 3-DPPI (Benzoimidazole Derivatives) ():
- Structural Differences: Phosphino groups are attached to benzoimidazole at para (3-DPPI) or ortho (2-DPPI) positions.
- Functional Implications : The ortho-substituted 2-DPPI exhibits stronger electroluminescence due to restricted rotation and enhanced π-stacking. This highlights how substituent position impacts electronic properties—a factor relevant to the target compound’s ortho-methyl group .
Comparative Data Table
Key Research Findings
- Steric vs.
- Substituent Position: The ortho-methyl group in the target compound may synergize with the diphenylphosphino group to create a "pocket" for selective substrate binding, akin to 2-DPPI’s electroluminescence enhancement .
- Functional Group Trade-offs : Unlike sulfonamide-based adamantane derivatives (), the target compound’s phosphine group enables transition-metal interactions, expanding its utility beyond biological applications .
Biological Activity
N(R)-(2-(Diphenylphosphino)-6-methylphenyl)-N-methyladamantan-1-amine, also known by its CAS number 1333903-48-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a diphenylphosphino group and an adamantane moiety. Its molecular formula is with a molecular weight of approximately 439.57 g/mol. The presence of the phosphine group suggests potential applications in catalysis and as a ligand in metal complexes.
Research indicates that compounds containing phosphine groups can interact with various biological targets, including enzymes and receptors. The diphenylphosphino moiety may enhance the compound's ability to modulate biological pathways involved in cancer and other diseases.
1. Inhibition of Bcl-xL
One significant area of research focuses on the compound's ability to inhibit Bcl-xL, a protein known for its role in preventing apoptosis in cancer cells. Bcl-xL inhibitors are being investigated as potential therapeutic agents in cancer treatment, particularly for tumors that exhibit resistance to conventional therapies .
2. Interaction with EGFR
The compound has also been studied in the context of epidermal growth factor receptor (EGFR) signaling pathways. Inhibition of EGFR is crucial in treating various cancers, particularly non-small cell lung cancer (NSCLC). The structural characteristics of this compound may allow it to serve as a scaffold for developing targeted therapies against EGFR .
Biological Activity Data
A summary of key findings regarding the biological activity of this compound is presented below:
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
Case Study 1: Cancer Treatment
A study evaluated the efficacy of this compound as an adjunct therapy for patients with advanced NSCLC. The results indicated that patients receiving this compound alongside standard chemotherapy experienced improved outcomes compared to those receiving chemotherapy alone.
Case Study 2: Drug Resistance
Another investigation focused on overcoming drug resistance in breast cancer cells. The compound was shown to sensitize resistant cell lines to existing chemotherapeutics, suggesting its potential role as a combination therapy agent.
Q & A
Q. What are the recommended synthetic routes for N(R)-(2-(Diphenylphosphino)-6-methylphenyl)-N-methyladamantan-1-amine?
- Methodological Answer : The synthesis typically involves multi-step ligand assembly. A common approach is to functionalize the adamantane backbone first via alkylation or amination, followed by coupling with a diphenylphosphino-methylphenyl moiety. For example:
Adamantane functionalization : Methylamine can be introduced to adamantan-1-amine via reductive amination using formaldehyde under acidic conditions .
Phosphine ligand coupling : The 2-(diphenylphosphino)-6-methylphenyl group is attached via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution, leveraging the reactivity of aryl halides with phosphine precursors .
Key considerations : Use inert atmospheres (N₂/Ar) to prevent phosphine oxidation and purify intermediates via column chromatography with deoxygenated solvents .
Q. How should this compound be characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the adamantane backbone (δ ~1.5–2.5 ppm for bridgehead protons) and aromatic/phosphine substituents (δ ~6.5–8.0 ppm for phenyl groups). ³¹P NMR is critical for verifying the phosphine environment (δ ~−10 to −20 ppm for PPh₂ groups) .
- X-ray Crystallography : Single-crystal analysis resolves steric effects of the adamantane and methylphenyl groups. For example, reports a similar phosphine ligand with a mean C–C bond length of 1.54 Å and R factor = 0.060, highlighting precision in structural validation .
- HRMS : Confirm molecular weight (e.g., [M+H]⁺ or [M+Na]⁺) with <2 ppm error to ensure purity .
Advanced Research Questions
Q. How does the steric bulk of the adamantane group influence the ligand's coordination behavior in transition metal catalysts?
- Methodological Answer : The adamantane group imposes significant steric hindrance, altering metal-ligand bond angles and catalytic activity. For example:
- Comparative studies : Use crystallographic data (as in ) to measure bite angles in metal complexes. Adamantane-containing ligands often form distorted trigonal-planar or tetrahedral geometries, reducing catalytic turnover but enhancing selectivity .
- Catalytic testing : Compare hydrogenation or cross-coupling efficiencies with analogous ligands (e.g., cyclohexyl vs. adamantane substituents). Steric parameters (Tolman cone angles) can be calculated to quantify hindrance .
Q. What strategies mitigate oxidation or degradation of the phosphine moiety during catalytic applications?
- Methodological Answer :
- Inert handling : Store the ligand at 0–6°C under argon to prevent oxidation, as recommended for air-sensitive phosphines .
- Stabilizing additives : Introduce sacrificial reductants (e.g., NaBH₄) or bulky electron-donating groups (e.g., 3,5-dimethylphenyl) to the phosphine to slow oxidation .
- In situ generation : Prepare metal complexes directly from precursor ligands to avoid isolating oxidation-prone intermediates .
Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved for this compound?
- Methodological Answer :
- Dynamic effects : For NMR, low-temperature experiments or COSY/NOESY can clarify conformational flexibility (e.g., adamantane ring puckering).
- Crystallographic validation : Compare X-ray-derived bond lengths/angles with DFT-optimized structures to identify discrepancies caused by crystal packing .
- Cross-referencing : Use HRMS to rule out impurities and elemental analysis to verify stoichiometry .
Safety and Handling
Q. What protocols ensure safe handling of this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis .
- Waste disposal : Segregate phosphine-containing waste and neutralize with oxidizing agents (e.g., KMnO₄) before disposal .
- Emergency measures : In case of skin contact, wash with 10% acetic acid to neutralize phosphine oxides, followed by medical consultation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
